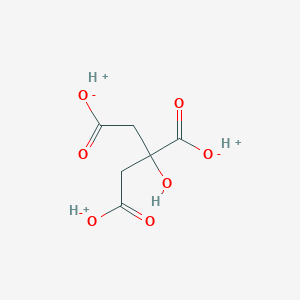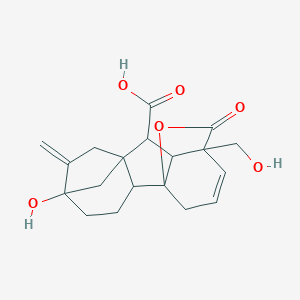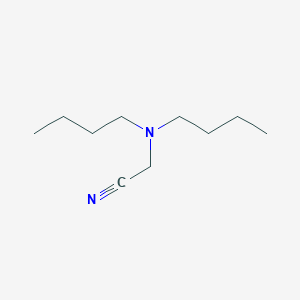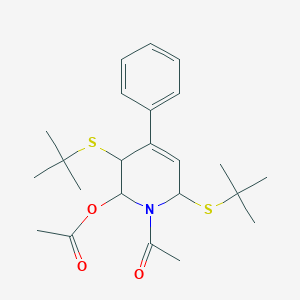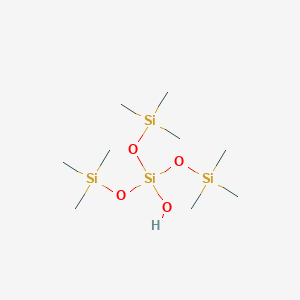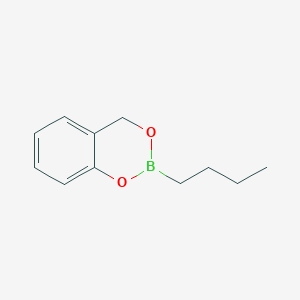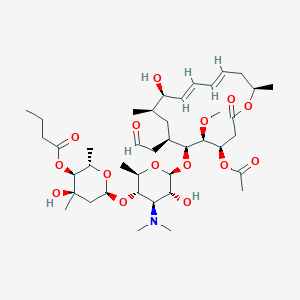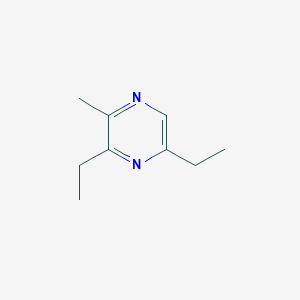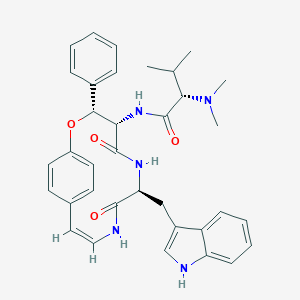
Integerrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Integerrine is a natural product that is found in the roots of the plant, Cassia tora. It has been studied extensively for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Scientific Application Acceleration
- Modern scientific applications often involve a significant amount of integer computation, which can be a limiting factor in performance. Studies at Sandia National Labs revealed that integer computations constituted on average 37% of operations in their scientific applications. Reconfigurable functional units (RFUs) were identified as a potential accelerator for complex dataflow graphs in these applications, potentially accelerating many unique graphs with minimal additional hardware (Rupnow, Underwood, & Compton, 2007).
Integer Programming in Genetics and Biology
- Discrete optimization techniques, such as mixed-integer programming (MIP), have been applied in genetics for optimizing experimental design. This approach, largely unexplored in the life sciences, has shown potential in transforming the field by handling large volumes of DNA sequence data more effectively (McClosky & Tanksley, 2013).
- Integer programming models have been increasingly used in computational biology, addressing optimization problems in molecular biology. This survey discusses successful applications and provides an overview of areas in computational molecular biology where integer programming has been applied (Lancia, 2008).
Applications in Other Scientific Domains
- Integer programming has been linked to advancements in artificial intelligence, with innovations in models and methods contributing to a framework that combines perspectives from AI and operations research. Areas like controlled randomization and learning strategies in integer programming show relevance to future developments in AI (Glover, 1986).
- The application of integer programming in diet planning for specific health conditions, such as eczema, demonstrates its utility in selecting suitable food items that meet nutritional requirements and specific health-related needs, highlighting its potential in personalized healthcare solutions (Sheng & Sufahani, 2018).
Propriétés
Numéro CAS |
18397-13-2 |
|---|---|
Nom du produit |
Integerrine |
Formule moléculaire |
C35H39N5O4 |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-N-[(3R,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H39N5O4/c1-22(2)31(40(3)4)35(43)39-30-32(24-10-6-5-7-11-24)44-26-16-14-23(15-17-26)18-19-36-33(41)29(38-34(30)42)20-25-21-37-28-13-9-8-12-27(25)28/h5-19,21-22,29-32,37H,20H2,1-4H3,(H,36,41)(H,38,42)(H,39,43)/b19-18-/t29-,30-,31-,32+/m0/s1 |
Clé InChI |
BDHCXPWIDHVEQN-LKTJRWEVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C |
SMILES |
CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C |
SMILES canonique |
CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
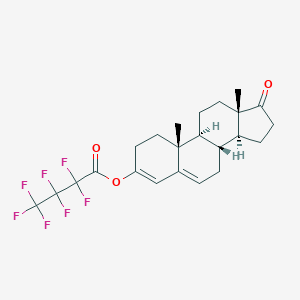
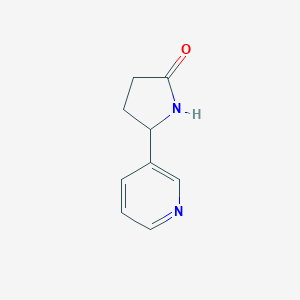
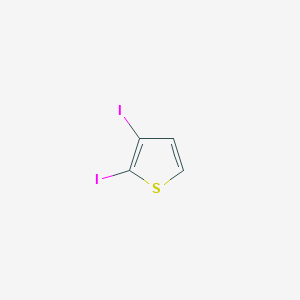
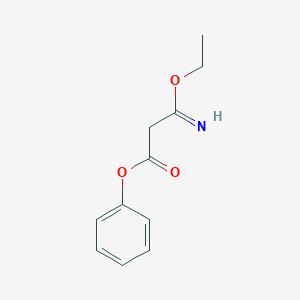
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
